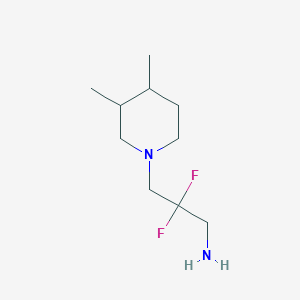

3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine

Description

Properties

Molecular Formula |

C10H20F2N2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3-(3,4-dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine |

InChI |

InChI=1S/C10H20F2N2/c1-8-3-4-14(5-9(8)2)7-10(11,12)6-13/h8-9H,3-7,13H2,1-2H3 |

InChI Key |

VKXMVYJBMNFMPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1C)CC(CN)(F)F |

Origin of Product |

United States |

Preparation Methods

Multicomponent Cycloaromatization Approach for Amine Synthesis

A general and modular synthetic strategy for heteroaryl amines, which can be adapted for compounds like 3-(3,4-dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine, involves a copper(I)-catalyzed multicomponent cycloaromatization reaction. This method uses:

- Copper(I) iodide (CuI) as catalyst (15 mol%)

- Base such as sodium hydroxide (NaOH, 2.0 equiv)

- Ortho-bromo(hetero)aryl ketones

- Amines (1.5 equiv)

- Terminal alkynes (0.20 mmol scale)

The reaction is conducted in acetonitrile (CH3CN) at 120 °C under nitrogen for 24 hours. After completion, the product is extracted and purified by column chromatography. This method is efficient for synthesizing polyaryl amines and can be tailored for piperidine derivatives by selecting appropriate starting amines and ketones.

Practical Scalable Synthesis of Difluorinated Amines

A practical five-step synthesis route for difluoromethyl-substituted amines involves:

- Starting from commercially available 2,2-difluoroacetic anhydride.

- Formation of intermediate ketones such as (E)-4-ethoxy-1,1-difluorobut-3-en-2-one in good yields (~78%).

- Conversion of nitrile intermediates to the target amine via methoxylamine hydrochloride addition, followed by acidic treatment and zinc reduction.

- Final isolation by ammonium hydroxide precipitation and organic extraction yields the difluorinated amine product in approximately 72% yield on a multi-gram scale.

This approach avoids the use of hazardous fluorinating agents and sealed vessels, enhancing safety and scalability.

General Synthetic Considerations and Reactions

- Nucleophilic substitution reactions on suitably activated difluoroalkyl intermediates allow the introduction of the piperidinyl amine.

- Acylation or alkylation reactions typical for amines can be employed to modify or extend the structure.

- Copper-catalyzed coupling and cyclization reactions facilitate the construction of complex amine scaffolds.

- Reaction conditions typically involve moderate temperatures (50–120 °C), inert atmosphere (N2), and solvents such as acetonitrile or acetic acid.

- Data Table: Summary of Key Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Piperidine ring formation | Cyclization of amino alcohols/diamines | Variable | Depends on starting materials |

| 2 | Introduction of difluoropropanamine | Reaction with 2,2-difluoroacetic anhydride | ~78 | Forms difluoroketone intermediate |

| 3 | Conversion of nitrile to amine | Methoxylamine hydrochloride, HBr/acetic acid, Zn reduction | ~72 | One-pot process, scalable |

| 4 | Copper(I)-catalyzed amination | CuI, NaOH, ortho-bromoaryl ketone, terminal alkyne | 60–85 | Multicomponent cycloaromatization |

| 5 | Purification | Extraction, drying, column chromatography | - | Standard isolation techniques |

- The copper(I)-catalyzed multicomponent method offers a modular and selective approach, enabling functional group tolerance and structural diversity.

- The use of 2,2-difluoroacetic anhydride as a fluorine source is advantageous for safety and cost-effectiveness compared to traditional fluorinating agents.

- The synthetic route involving nitrile intermediates and zinc reduction provides a practical and scalable method suitable for producing bulk quantities for research or clinical studies.

- The piperidine ring substitution pattern (3,4-dimethyl) influences the chemical reactivity and biological properties, necessitating precise synthetic control.

- No direct single-step synthesis of 3-(3,4-dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine was found; rather, multi-step synthetic sequences combining piperidine ring formation and difluoropropanamine introduction are standard.

The preparation of 3-(3,4-dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine involves multi-step synthetic strategies combining piperidine ring construction and incorporation of the difluoropropanamine moiety. Copper-catalyzed multicomponent cycloaromatization and practical fluorination methods using 2,2-difluoroacetic anhydride are key techniques. These methods provide scalable, efficient, and safer routes to this compound, which is of interest in medicinal chemistry for its unique fluorinated amine structure.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

The compound’s piperidine ring and fluorinated propane chain distinguish it from related molecules. Key comparisons include:

Table 1: Structural Comparison

- Piperidine vs. Thiomorpholine/Cyclohexane : The piperidine ring (N-containing) in the target compound may enhance binding to biological targets compared to thiomorpholine (S-containing) or cyclohexane .

- Fluorination Position : The 2,2-difluoro group in the target compound likely increases lipophilicity and metabolic stability compared to 4,4-difluoro analogs .

Physicochemical and Spectroscopic Properties

While direct NMR/MS data for the target compound are unavailable, comparisons with analogs suggest:

Biological Activity

3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, examining its mechanisms, pharmacological potential, and related studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 206.28 g/mol. Its structure features a piperidine ring with two methyl groups at the 3 and 4 positions, along with a difluoropropanamine moiety. The presence of fluorine atoms is significant as it enhances the compound's lipophilicity and may influence its pharmacokinetic properties.

Neurological Activity

The compound's potential as a neuroactive agent has been explored in several studies. It is hypothesized that it may act on specific receptors in the central nervous system (CNS), although concrete evidence is still required to confirm these interactions. The modulation of neurotransmitter systems could lead to therapeutic applications in treating CNS disorders.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of similar compounds against various cancer cell lines. For instance, compounds structurally related to 3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine have shown selective toxicity towards malignant cells while exhibiting lower toxicity towards non-malignant cells . This selectivity is crucial for developing cancer therapies that minimize harm to healthy tissues.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(2,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine | Piperidine ring with different methyl substitution | Variation in methyl positioning affects biological activity |

| 3-(4,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine | Similar difluoropropanamine moiety | Distinct piperidine substitution pattern |

| 3-{[2-(2,5-Dimethylpiperidin-1-yl)ethane]sulfonyl}benzonitrile | Contains sulfonyl group | Different functional group introduces diverse reactivity |

This table highlights how variations in molecular structure can significantly impact biological activity and pharmacological profiles.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to 3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine. For example:

- Cytotoxic Evaluation : A study evaluated various piperidine derivatives against human tumor cell lines. The findings indicated that certain derivatives exhibited potent cytotoxic effects selectively against malignant cells .

- Mechanistic Insights : Research into similar compounds revealed mechanisms involving caspase activation and mitochondrial membrane depolarization in cancer cells . Such mechanisms are critical for understanding how these compounds induce apoptosis in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.